Gymnopusin

Description

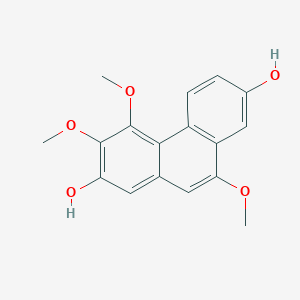

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3,4,9-trimethoxyphenanthrene-2,7-diol |

InChI |

InChI=1S/C17H16O5/c1-20-14-7-9-6-13(19)16(21-2)17(22-3)15(9)11-5-4-10(18)8-12(11)14/h4-8,18-19H,1-3H3 |

InChI Key |

GIVSZLKTIBWYRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)O |

Synonyms |

2,7-dihydroxy-3,4,9-trimethoxyphenanthrene gymnopusin |

Origin of Product |

United States |

Natural Occurrence and Isolation of Gymnopusin

Discovery and Initial Isolation from Botanical Sources

The identification of gymnopusin is rooted in the phytochemical analysis of orchids, a family known for producing a diverse array of specialized metabolites.

This compound was first identified from the orchid Bulbophyllum gymnopus. wikipedia.org Research published in 1989 by Andrew B. Hughes and Melvyn V. Sargent detailed the structure and synthesis of this novel phenanthrenediol, establishing its presence in this specific orchid species. wikipedia.org This initial work was fundamental in characterizing this compound and recognizing it as a natural product of the Bulbophyllum genus. wikipedia.orgwikipedia.org

Further research confirmed the presence of this compound in another orchid species, Maxillaria densa. wikipedia.orgnih.gov A study focused on the phytotoxic properties of compounds from this orchid led to the isolation of two phenanthrene (B1679779) derivatives: this compound and erianthridin. nih.gov The isolation process was guided by bioassays using amaranth (B1665344) (Amaranthus hypochondriacus) to track the active fractions, confirming M. densa as a significant natural source of this compound. nih.gov

Distributional Patterns of this compound in Orchidaceae and Other Plant Families

Phenanthrenoids, the chemical class to which this compound belongs, are known to occur in various flowering plants, but are particularly characteristic of the family Orchidaceae. wikipedia.org While the distribution of phenanthrenes spans several genera within this family—including Dendrobium, Eria, Coelogyne, and Cymbidium—the occurrence of this compound specifically has been identified in a more select group of species. wikipedia.org

To date, this compound has been isolated from the following orchid species:

Bulbophyllum gymnopus wikipedia.orgwikipedia.org

Bulbophyllum reptans wikipedia.orgwikipedia.org

Maxillaria densa wikipedia.orgnih.gov

Current scientific literature primarily documents the presence of this compound within these genera of the Orchidaceae family. There is no significant evidence to suggest its occurrence in other plant families.

Distribution of this compound in Plant Species

| Plant Species | Family | Reference |

|---|---|---|

| Bulbophyllum gymnopus | Orchidaceae | wikipedia.orgwikipedia.org |

| Bulbophyllum reptans | Orchidaceae | wikipedia.orgwikipedia.org |

| Maxillaria densa | Orchidaceae | wikipedia.orgnih.gov |

Methodologies for the Extraction and Initial Purification of this compound

The isolation of this compound from plant material involves standard phytochemical techniques for the extraction and purification of natural products. The process generally begins with solvent extraction of the plant tissues, followed by chromatographic separation to isolate the target compound.

The typical workflow for isolating this compound includes:

Extraction : The plant material (e.g., whole plants, stems, or rhizomes) is first dried and ground. A solvent, commonly a polar solvent like ethanol (B145695) or methanol, is used to extract the crude mixture of chemical compounds from the plant matrix. google.com Techniques such as maceration, sonication, or Soxhlet extraction can be employed to enhance efficiency.

Fractionation : The crude extract contains a complex mixture of substances. To simplify this mixture, a process called liquid-liquid extraction or solid-phase extraction is often used. This step separates compounds based on their polarity. In the case of the isolation from Maxillaria densa, the process was guided by a phytotoxicity bioassay to selectively track and concentrate the fractions containing the active compounds. nih.gov

Purification : The final purification is typically achieved through column chromatography. mdpi.com This technique separates individual compounds from the enriched fraction. Common stationary phases include silica (B1680970) gel or macroporous resins. google.commdpi.com A solvent or a gradient of solvents is passed through the column, and the separated compounds are collected in fractions.

Crystallization : Once a highly pure fraction of this compound is obtained, it can be crystallized to yield the pure compound. This final step is crucial for structural elucidation and further analysis. google.com

General Methodologies for this compound Isolation

| Step | Technique | Description |

|---|---|---|

| 1. Extraction | Solvent Extraction | Use of solvents like ethanol to obtain a crude extract from dried, ground plant material. google.com |

| 2. Fractionation | Bioassay-Guided Fractionation | Separation of the crude extract into simpler fractions, guided by biological activity (e.g., phytotoxicity) to identify fractions containing the target compound. nih.gov |

| 3. Purification | Column Chromatography | Separation of individual compounds using a stationary phase like silica gel and a mobile phase of solvents. google.commdpi.com |

| 4. Final Purification | Crystallization | Inducing the formation of a crystalline solid from a pure solution to obtain the final product. google.com |

Structural Characterization and Elucidation of Gymnopusin

Original Structural Assignment of Gymnopusin

This compound was initially isolated from the orchid Bulbophyllum gymnopus. researchgate.netwikipedia.orgresearchgate.net The structure originally assigned to this compound was 7,9-dihydroxy-2,3,4-trimethoxyphenanthrene. researchgate.netresearchgate.net This initial structural postulation was primarily based on the interpretation of spectral data obtained from the isolated compound and its derivatives, such as the diacetyl and dimethyl ether forms. researchgate.netresearchgate.net

Methodological Approaches for Initial Structural Postulation

The initial structural assignment of this compound, like many natural products of its era, relied on a combination of chemical reactions and spectroscopic analyses. General methods for structure elucidation typically involve determining the molecular formula, identifying functional groups, assessing the degree of unsaturation, and conducting various spectroscopic studies. scribd.comnih.govslideshare.net Techniques such as Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. scribd.comnih.gov While specific details of the initial spectroscopic experiments for this compound are not extensively detailed in the provided search results, it is understood that these standard analytical approaches would have been applied to postulate its original structure.

Controversies and Challenges in Structural Elucidation

Despite the initial assignment, the proposed structure for this compound was later found to be incorrect. researchgate.netrsc.orgrsc.org This discrepancy became evident when attempts to synthesize the originally proposed structure yielded a compound whose spectroscopic properties and melting points did not match those of natural this compound. rsc.orgrsc.org This lack of congruence between the synthetic product and the natural isolate indicated that the initial structural assignment was erroneous. The need for a re-evaluation arose from this critical observation, underscoring the challenges inherent in complex natural product structure elucidation, where even seemingly conclusive spectral data can sometimes lead to misinterpretations.

Revision and Confirmation of the this compound Chemical Structure

The definitive chemical structure of this compound was subsequently revised and confirmed to be 3,4,9-trimethoxyphenanthrene-2,7-diol. wikipedia.orgrsc.orgrsc.orgnih.govchem960.com This revised structure is also sometimes referred to as structure 2 or 31 in scientific literature. researchgate.netrsc.orgrsc.org This revision was a result of a thorough reinterpretation of the spectroscopic data and, crucially, was unequivocally confirmed through total synthesis. researchgate.netrsc.orgrsc.orgresearchgate.net

The reinterpretation of existing spectroscopic data played a pivotal role in proposing the revised structure of this compound. rsc.orgrsc.org While the specific "advanced" techniques used for this compound's re-evaluation are broadly referred to as "spectroscopic data reinterpretation," modern natural product chemistry often leverages sophisticated methods for such tasks. Advances in microscale spectroscopic techniques, particularly microcryoprobe NMR, and circular dichroism (CD) have significantly enhanced the ability to elucidate complex stereostructures of natural products, even with minute sample quantities. nih.gov These techniques provide detailed insights into molecular connectivity, conformation, and absolute configuration, which are critical for resolving structural ambiguities.

The total synthesis of the revised this compound structure served as the ultimate and definitive proof of its correct chemical identity. researchgate.netrsc.orgrsc.orgresearchgate.net The synthetic route for the revised structure incorporated key strategies such as Directed ortho-Metalation (DoM), cross-coupling reactions, and Directed remote Metalation (DreM) sequences. researchgate.netresearchgate.netresearchgate.net A remote anionic Fries-rearrangement step was also instrumental in the synthesis. researchgate.netresearchgate.netresearchgate.net Additionally, a Pummerer rearrangement was identified as a key step in the synthesis of 9(10)-oxygenated phenanthrenes, including the revised this compound. rsc.orgrsc.org The successful synthesis of a compound identical in all respects (including spectroscopic properties and melting point) to the natural this compound confirmed the proposed revised structure, resolving the earlier controversy. researchgate.netrsc.orgrsc.org

Compound Names and PubChem CIDs

Mechanistic Biological Activity Studies of Gymnopusin

Vasorelaxant Activity and Associated Mechanisms

Influence on Potassium Channels

Studies indicate that gymnopusin significantly influences potassium channels, contributing to its observed biological effects. Specifically, this compound has been shown to enhance the opening of K⁺ channels. nih.govnih.govnih.govwikipedia.orgnih.gov Further evidence supporting this mechanism comes from experiments where the relaxations induced by this compound were reduced by the application of known potassium channel blockers, such as glibenclamide and tetraethylammonium (B1195904) (TEA). nih.govwikipedia.orgnih.gov This suggests that the activation or modulation of potassium channels is a key pathway in this compound's mechanism of action.

Antispasmodic Effects and Mechanistic Elucidation

This compound has demonstrated significant smooth-muscle-relaxant properties, positioning it as a compound with potential antispasmodic effects. nih.govwikipedia.orgnih.govmims.comctdbase.org Its relaxant effects are observed to be concentration-dependent and operate through an endothelium-independent pathway. nih.govwikipedia.orgnih.gov This activity has been consistently demonstrated in various ex vivo models, including rat aorta rings precontracted with norepinephrine (B1679862) (NE) and potassium chloride (KCl), as well as in studies on spontaneous contractions of the rat ileum. wikipedia.orgnih.govwikipedia.orgnih.gov

Inhibition of Neurotransmitter-Induced Contractions (e.g., acetylcholine, histamine (B1213489), BaCl₂)

This compound has been shown to inhibit contractions induced by various spasmogens, including neurotransmitters and other contractile agents. It effectively inhibits spontaneous contractions of the rat ileum induced by histamine and barium chloride (BaCl₂). sigmaaldrich.comuni.luguidetopharmacology.org Furthermore, in rat aorta rings, this compound inhibited contractions induced by norepinephrine (NE) and calcium chloride (CaCl₂). nih.govwikipedia.orgnih.gov A key finding in this area is its ability to block contractions provoked by FPL 64176, an agonist of L-type voltage-dependent calcium channels, suggesting a direct interference with calcium influx. nih.govwikipedia.orgnih.gov

Comparative Analysis of Biological Activities with Related Phenanthrenes

This compound belongs to the phenanthrene (B1679779) class of natural products, which are known for a diverse range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, antioxidant, antiallergic, spasmolytic, and anxiolytic effects. nih.govsigmaaldrich.comguidetopharmacology.org Comparative studies have often examined this compound alongside other phenanthrene derivatives isolated from the same plant sources, such as Maxillaria densa.

Notable related phenanthrenes that have been studied for their smooth muscle relaxant properties include fimbriol A and erianthridin. nih.govwikipedia.orgnih.govnih.govwikipedia.orgnih.govmims.com In studies on rat ileum, this compound (IC₅₀ = 5.8 µM) demonstrated potency comparable to or even higher than papaverine (B1678415) (IC₅₀ = 7.1 µM), a known smooth muscle relaxant. wikipedia.orgmims.com Fimbriol A (IC₅₀ = 0.67 µM) and erianthridin (IC₅₀ = 7.1 µM) also exhibited significant relaxant effects in this context. wikipedia.orgmims.com

When tested on rat aorta rings precontracted with norepinephrine and KCl, this compound was identified as the most active among this compound, fimbriol A, and erianthridin in inducing relaxant effects. nih.govwikipedia.orgnih.gov This suggests subtle differences in their pharmacological profiles despite their structural similarities as phenanthrenes.

Further comparative analyses with other phenanthrenes, such as lusianthridin (B1213595), nudol (B1214167), and confusarin, reveal varying degrees of activity against neurotransmitter-induced contractions. For instance, while this compound effectively inhibited histamine and BaCl₂-induced contractions, other phenanthrenes like lusianthridin and denthirsinin showed different profiles, with some being inactive against histamine or even enhancing BaCl₂-induced contractions. sigmaaldrich.comuni.lu These findings underscore the importance of specific structural features within the phenanthrene scaffold for particular biological activities.

Table 1: Comparative Smooth Muscle Relaxant Potencies of this compound and Related Compounds

| Compound | Source | Model System | Spasmogen(s) Used | IC₅₀ (µM) | Comparison to Papaverine (IC₅₀ = 7.1 µM) | Citation |

| This compound | M. densa | Rat ileum | Various | 5.8 | More potent | wikipedia.orgmims.com |

| Fimbriol A | M. densa | Rat ileum | Various | 0.67 | Significantly more potent | wikipedia.orgmims.com |

| Erianthridin | M. densa | Rat ileum | Various | 7.1 | Similar potency | wikipedia.orgmims.com |

| This compound | M. densa | Rat aorta rings | NE, KCl | 63 | - | ctdbase.org |

Structure Activity Relationship Sar Studies of Gymnopusin and Its Analogues

Impact of Substituent Patterns on Biological Potency

The biological potency of phenanthrene (B1679779) derivatives, including Gymnopusin, is significantly influenced by the nature, number, and position of their substituents. acs.orgacademie-sciences.fr Research on various phenanthrenes indicates that the presence of specific substituent patterns can dictate their biological profiles, such as cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities. acs.orgnih.gov

For instance, in cytotoxic phenanthrene derivatives, electron-donating substituents directly attached to the phenanthrene skeleton, as well as those exhibiting mesomeric effects, have been shown to play a crucial role in enhancing activity. academie-sciences.fr Conversely, the removal of such substituents can drastically diminish cytotoxic effects. academie-sciences.fr this compound itself possesses a distinct substitution pattern with two hydroxyl groups and three methoxy (B1213986) groups on its phenanthrene core. nih.govwikipedia.org This specific arrangement is fundamental to its observed smooth muscle relaxant and phytotoxic activities. acs.orgresearchgate.net

The following table illustrates general trends observed in the impact of substituent patterns on the biological activity of phenanthrene derivatives, based on broader SAR studies:

Table 1: General Impact of Substituent Patterns on Phenanthrene Biological Activity (Illustrative Examples)

| Substituent Type/Position | Observed Impact on Activity (General) | Relevant Activity |

| Electron-donating groups (e.g., -OCH₃, -OH) | Can enhance activity, especially when directly attached to the aromatic system. academie-sciences.fr | Cytotoxicity, Antioxidant |

| Ortho-positioned -OH and -OCH₃ | More pronounced antioxidant activity. acs.org | Antioxidant |

| Specific patterns (e.g., vinyl, prenyl) | Can be restricted to certain plant families, influencing their unique biological profiles. acs.orgnih.gov | Chemotaxonomic, Various |

(Note: This table represents general trends observed across various phenanthrene derivatives, as detailed comparative data specifically for this compound analogues across all these parameters is not extensively available in current literature.)

Role of Hydroxyl and Methoxy Groups in Activity

Hydroxyl (-OH) and methoxy (-OCH₃) groups are among the most common oxygenated substituents found on natural phenanthrenes, and their precise location and quantity are critical determinants of biological activity. acs.orgresearchgate.net These functional groups can significantly influence the compound's polarity, hydrogen bonding capabilities, and electronic distribution, thereby affecting its interaction with biological targets.

Studies on various phenolic compounds, including flavonoids and other phenanthrene derivatives, highlight the importance of these groups. For example, the number and position of hydroxyl and methoxy groups strongly influence antioxidant and cytotoxic activities. indexfungorum.orgnih.gov Hydroxyl groups are frequently found at positions C-2 or C-7 in monophenanthrenes, while methoxy groups are often present at C-2, C-4, C-5, and C-6. acs.org The presence of hydroxyl groups generally increases antioxidant activity, whereas an increased number of methoxy groups can sometimes decrease it in certain compound classes. indexfungorum.orgnih.gov However, the specific positions matter; for instance, ortho-positioned methoxy and hydroxyl groups have been linked to enhanced antioxidant activity. acs.org

This compound itself features hydroxyl groups at C-2 and C-7, and methoxy groups at C-3, C-4, and C-9. nih.govwikipedia.org This specific arrangement of two hydroxyl and three methoxy groups contributes to its unique pharmacological profile, including its ability to modulate calcium and potassium channels in smooth muscle. acs.org

Table 2: Influence of Hydroxyl and Methoxy Groups on Phenanthrene Activity (General Trends)

| Functional Group Modification | Observed Impact on Activity (General) | Relevant Activity |

| Presence of -OH groups | Generally increases antioxidant activity. indexfungorum.orgnih.gov | Antioxidant |

| Increased number of -OCH₃ groups | Can sometimes decrease antioxidant activity. indexfungorum.orgnih.gov | Antioxidant |

| -OH at C-2 or C-7 positions | Common in active monophenanthrenes. acs.org | Various |

| -OCH₃ at C-2, C-4, C-5, C-6 positions | Common in active monophenanthrenes. acs.org | Various |

| Ortho-positioned -OH and -OCH₃ | Can lead to more pronounced antioxidant activity. acs.org | Antioxidant |

(Note: This table summarizes general observations within the phenanthrene class and related phenolic compounds, providing context for the role of these groups in this compound's structure.)

Influence of Aromatic Ring Modifications on Biological Profiles

For example, the presence of a dihydro-phenanthrene structure (saturation between C-9 and C-10) can differentiate activity compared to fully aromatic phenanthrenes. Erianthridin, a related phenanthrene derivative isolated alongside this compound from Maxillaria densa, is a 9,10-dihydrophenanthrene, and it exhibits phytotoxic activity, albeit with different potency compared to this compound. researchgate.net This suggests that the saturation level of the phenanthrene core can impact biological effects.

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action, as biological systems are inherently chiral and can differentiate between stereoisomers. nih.govresearchgate.net However, this compound itself is an achiral molecule. nih.govncats.io This means that this compound does not possess chiral centers and therefore does not exist as enantiomers or diastereomers. Consequently, stereochemical considerations regarding different spatial arrangements leading to varied biological activities are not applicable to this compound itself.

Despite this compound's achirality, it is important to note that many other natural products and synthetic compounds within the broader class of phenanthrene derivatives can be chiral. For such chiral phenanthrenes, the stereochemical configuration can significantly impact their biological activities, including pharmacological effects, pharmacokinetics, and even toxicity. nih.govontosight.ainih.govresearchgate.netontosight.ainih.gov Different stereoisomers of a chiral compound can interact distinctly with chiral biological targets like enzymes, receptors, and proteins, leading to varied biological responses. nih.gov

Biosynthetic Hypotheses and Pathways of Gymnopusin

Proposed Origins from Stilbenoid Precursors

The most widely accepted hypothesis for the formation of the phenanthrene (B1679779) skeleton, a core structural element of gymnopusin, involves the oxidative coupling of stilbenoid precursors. nih.govwikipedia.org The biosynthetic pathway for stilbenoids commences with the phenylpropanoid pathway. In this pathway, L-phenylalanine serves as a key precursor. nih.govnih.govuni.lu L-phenylalanine is converted into a cinnamate (B1238496) derivative, which is then activated into cinnamoyl-CoA by a CoA-ligase enzyme. wikipedia.orghandwiki.org This cinnamoyl-CoA, along with malonyl-CoA, forms the stilbenoid scaffold through the enzymatic action of stilbene (B7821643) synthase. nih.govwikipedia.orgnih.govuni.lu

The presence of hydroxy or methyl substitutions commonly observed in phenanthrenes, such as those found in this compound, often correlates with the 3,5-disubstitution pattern characteristic of their stilbene precursors. nih.gov This suggests a direct biogenetic link where the substitution pattern of the initial stilbenoid is largely retained or modified in a predictable manner during the cyclization process.

Oxidative Coupling Mechanisms in Phenanthrene Formation

The crucial step in the biosynthesis of phenanthrenes from stilbenoids is the oxidative coupling of their aromatic rings. nih.govwikipedia.orgdrugbank.comlipidmaps.org This process typically involves the intramolecular cyclization of stilbene derivatives. Laboratory studies have shown that the phenanthrene core can be generated from stilbenes via UV irradiation in the presence of oxidants. nih.govfishersci.se This chemical analogy suggests that a similar photo-oxidative or enzymatic oxidative process occurs in biological systems.

Specifically, the oxidative photocyclization of E-stilbene (trans-stilbene) is understood to involve an initial photoisomerization to the more reactive Z-olefin (cis-stilbene). This Z-olefin then undergoes photocyclization to form a dihydrophenanthrene intermediate, which is subsequently oxidized to yield the fully aromatic phenanthrene structure. fishersci.se While this describes a chemical synthesis, the co-occurrence of dimeric phenanthrenes (like rigidanthrin) with their monomeric counterparts (such as nudol (B1214167) and this compound) in the same plant species strongly supports the notion of enzymatic oxidative phenol-coupling reactions in nature. lipidmaps.org This biomimetic evidence points to a similar oxidative cyclization mechanism being employed by plant enzymatic systems to form the phenanthrene core of this compound.

Enzymatic Systems Implicated in Biosynthesis

The biosynthesis of phenanthrenes, including this compound, relies on specific enzymatic machinery. Stilbene synthase is a key enzyme that catalyzes the formation of the stilbene skeleton from cinnamoyl-CoA and malonyl-CoA. nih.govwikipedia.org Other stilbene synthase-related enzymes are also implicated in various subsequent biosynthetic transformations within plants. nih.gov Furthermore, bibenzyl synthase is known to catalyze the transformation of dihydro-m-coumaroyl-CoA into dihydrostilbenes (bibenzyls), which are also precursors in related pathways. nih.gov

The observation of dimeric phenanthrenes being formed from monomeric phenanthrene units through oxidative phenol-coupling reactions in plants provides compelling circumstantial evidence for the involvement of specific enzymatic systems in this crucial cyclization step. lipidmaps.org While the precise enzymes directly responsible for the oxidative coupling leading to this compound have not been fully elucidated, it is suspected that the enzymes required for the biosynthesis of these compounds are highly plant-specific, contributing to their limited occurrence in the plant kingdom. nih.gov

Unresolved Aspects and Future Directions in Biosynthetic Research

Despite advancements in understanding the general pathways for phenanthrene biosynthesis, several aspects of this compound's specific biosynthetic route remain unresolved. The detailed enzymatic machinery and the precise sequence of oxidative coupling and subsequent modification steps (such as methylation and hydroxylation) that lead specifically to the unique structure of this compound are not yet fully elucidated.

Future research directions should focus on isolating and characterizing the specific enzymes involved in the cyclization and modification steps of this compound biosynthesis within its producing orchid species. This could involve transcriptomic and proteomic analyses to identify candidate genes and proteins. Furthermore, detailed mechanistic studies using labeled precursors could help to precisely map the intermediate steps and confirm the proposed oxidative coupling mechanisms. A more thorough investigation into the chemical composition and mechanisms of action of many phenanthrene-containing species, including those producing this compound, is warranted. nih.gov Such research would not only deepen the understanding of natural product biosynthesis but could also pave the way for biotechnological production of this compound and its analogs.

Chemotaxonomic Significance of Gymnopusin

Gymnopusin as a Marker Compound for Specific Orchid Genera

This compound (PubChem CID: 14505894), chemically known as 3,4,9-trimethoxyphenanthrene-2,7-diol, is a phenanthrene (B1679779) derivative nih.govwikipedia.org. It has been identified in several orchid species, notably Bulbophyllum gymnopus, Bulbophyllum reptans, and Maxillaria densa wikipedia.orgwikidata.orgmdpi.comwikipedia.org. The presence of such specialized secondary metabolites like phenanthrenes is often considered a strong chemotaxonomic indicator researchgate.netacs.orgresearchgate.net.

The isolation and identification of this compound in these specific genera highlight its potential as a marker compound. For instance, its initial discovery in Bulbophyllum gymnopus and subsequent detection in Bulbophyllum reptans and Maxillaria densa (also referred to as Camaridium densum in some contexts) suggest a shared biosynthetic capacity among these taxa wikipedia.orgwikidata.orgmdpi.comresearchgate.net. The limited occurrence of phenanthrenes, including this compound, across the plant kingdom underscores their importance in distinguishing plant groups acs.org. Research into the phenanthrene content of orchids can be instrumental in resolving taxonomic ambiguities and accurately placing species within their respective genera researchgate.net.

Table 1: Occurrence of this compound in Orchid Genera

| Orchid Genus/Species | Reference |

| Bulbophyllum gymnopus | wikipedia.orgwikidata.orgwikipedia.org |

| Bulbophyllum reptans | wikipedia.orgwikidata.orgwikipedia.org |

| Maxillaria densa (Camaridium densum) | wikipedia.orgwikidata.orgmdpi.comresearchgate.netmdpi.com |

Phylogenetic Implications of Phenanthrenoid Distribution in Plants

Phenanthrenoids, a class of chemical compounds characterized by a phenanthrene backbone, are predominantly found in flowering plants, with the Orchidaceae family being a particularly rich source wikipedia.orgacs.orgresearchgate.net. While orchids are the most abundant producers, phenanthrenes have also been reported in other plant families, including Dioscoreaceae, Combretaceae, Betulaceae, and even in the lower plant class Marchantiophyta (liverworts) wikipedia.orgacs.org.

The distribution pattern of phenanthrenoids, such as this compound, across different plant lineages provides insights into phylogenetic relationships. The restricted occurrence of certain phenanthrene substituents to specific families or genera suggests an evolutionary conservation of the enzymes required for their biosynthesis researchgate.netacs.orgresearchgate.net. For example, vinyl-substituted phenanthrenes are reported almost exclusively from Juncaceae species, and prenylated derivatives mainly from Euphorbiaceae acs.org. In the case of Orchidaceae, phenanthrenes connected to a stilbene (B7821643) or dihydrostilbene moiety have been described exclusively from this family, primarily from the genus Pholidota acs.org.

Phylogenetic studies often reveal that closely related species tend to exhibit similar traits, including their chemical profiles, a phenomenon known as phylogenetic signal or conservatism copernicus.orgnih.govnih.govfrontiersin.orgnano-ntp.com. The presence of this compound and other specific phenanthrenoids in certain orchid genera supports the idea that these chemical characteristics are conserved within evolutionary lineages, thereby aiding in the reconstruction of plant evolutionary history and understanding biodiversity nih.govnano-ntp.com.

Contributions of this compound Research to Plant Secondary Metabolite Classification

This compound is classified as a phenanthrenediol, which falls under the broader category of phenolic compounds wikipedia.orgresearchgate.netdavidpublisher.com. Phenolic compounds constitute one of the major classes of plant secondary metabolites, alongside terpenoids and nitrogen-containing compounds (alkaloids) researchgate.netdavidpublisher.comnih.govnih.gov. Plant secondary metabolites are organic compounds that are not directly involved in the primary processes of growth, development, or reproduction, but play crucial roles in plant defense, ecological interactions, and adaptation to environmental stresses researchgate.netnih.govnih.govmdpi.com.

Research on compounds like this compound contributes significantly to the understanding and classification of plant secondary metabolites in several ways:

Structural Elucidation: The detailed structural analysis of this compound (C₁₇H₁₆O₅) and its derivatives helps to expand the known chemical diversity within the phenanthrenoid class nih.govwikipedia.org.

Biosynthetic Pathways: Identifying this compound in various orchid species provides clues about the specific enzymatic pathways involved in its synthesis. This contributes to a deeper understanding of how plants produce these complex molecules, often derived from primary metabolic pathways like the shikimic acid pathway for phenolics acs.orgresearchgate.netdavidpublisher.com.

Chemodiversity Mapping: By documenting the occurrence of this compound in specific genera, researchers can map the distribution of particular chemical structures across the plant kingdom. This data is vital for chemotaxonomy, allowing for the use of chemical profiles as an additional tool for plant classification and identification researchgate.netacs.orgresearchgate.net.

Ecological and Evolutionary Insights: The study of this compound and other secondary metabolites helps to elucidate their ecological roles, such as defense mechanisms against herbivores or pathogens, and how these roles have evolved within different plant lineages nih.govmdpi.com.

The continuous discovery and characterization of natural products like this compound enhance the comprehensive classification systems for plant secondary metabolites, moving beyond broad categories to more refined chemical and biosynthetic groupings davidpublisher.comnih.gov.

Analytical Methodologies for Detection and Quantification of Gymnopusin

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are indispensable for the separation and purification of Gymnopusin from complex natural extracts, as well as for its analytical detection.

Column Chromatography (CC) and Thin Layer Chromatography (TLC)

Traditional column chromatography on silica (B1680970) gel is a foundational technique employed for the initial fractionation of crude plant extracts containing this compound. This method often utilizes gradient elution with solvent systems such as hexane-ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity. researchgate.netresearchgate.net Subsequent purification steps frequently involve preparative thin layer chromatography (TLC), which allows for the isolation of this compound from closely related compounds. researchgate.netu-szeged.huacs.org Vacuum liquid chromatography (VLC) has also been utilized for fractionation, employing solvent mixtures like n-hexane–chloroform (CHCl3)–methanol (MeOH) with increasing polarity. u-szeged.huacs.orgmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analytical separation and purification of this compound. It offers higher resolution and efficiency compared to traditional column chromatography. For instance, HPLC has been successfully employed to resolve mixtures of triterpenes, and similar methodologies are applicable to phenanthrene (B1679779) derivatives like this compound. researchgate.net One reported HPLC setup for related compounds involved a Waters HPLC instrument equipped with a refraction index detector, utilizing a silver/silica column (4.6 mm i.d. × 250 mm) and a mobile phase of hexane–EtOAc (9:1) at a flow rate of 0.3 mL/min. researchgate.net Semi-preparative reversed-phase HPLC (RP-HPLC) has also been used for fractionation of extracts containing phenanthrenes. mdpi.com

Table 1: Representative Chromatographic Parameters for Phenanthrene Derivatives

| Technique | Column Type/Stationary Phase | Mobile Phase | Flow Rate | Detection Method | Application | Reference |

| HPLC | Silver/Silica (4.6 mm i.d. × 250 mm) | Hexane–EtOAc (9:1) | 0.3 mL/min | Refraction Index Detector | Resolution of Mixtures | researchgate.net |

| HPLC | Silica gel | Hexane-EtOAc-CHCl3 (gradient) | Not specified | Not specified | Resolution of Triterpenes (analogous for phenanthrenes) | researchgate.net |

| VLC | Silica gel | n-Hexane–CHCl3–MeOH (gradient) | Not specified | Not specified | Fractionation of Extracts | u-szeged.humdpi.com |

| Prep. TLC | Silica gel 60 F254 plates | Not specified | Not applicable | UV visualization | Purification | researchgate.netu-szeged.huacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

While primarily used for volatile or semi-volatile compounds, GC-MS has been mentioned in the context of analyzing non-volatile constituents of Maxillaria tenuifolia, an orchid species where this compound is also found. researchgate.net PubChem also lists GC-MS as a source of spectral information for this compound. nih.gov This suggests that if derivatization to increase volatility is performed, GC-MS could be a viable method for its analysis, particularly for purity assessment and identification based on fragmentation patterns.

Spectroscopic Methods for Identification and Purity Assessment

Spectroscopic techniques are crucial for the definitive identification of this compound and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is the primary method for elucidating the complete structure of this compound. The chemical shifts (δ), multiplicity, and coupling constants (J) observed in ¹H NMR spectra provide detailed information about the proton environment and connectivity within the molecule. Similarly, ¹³C NMR provides insights into the carbon skeleton. The reinterpretation of spectroscopic data, particularly NMR, was instrumental in confirming the revised structure of this compound as 3,4,9-trimethoxyphenanthrene-2,7-diol. researchgate.net Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing carbon-proton connectivities and long-range couplings, further confirming structural assignments. mdpi.comnih.govsemanticscholar.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about spatial proximity of protons, aiding in stereochemical assignments. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification. Electron Ionization Mass Spectrometry (EI-MS) provides a molecular ion peak and characteristic fragment ions that help deduce the molecular formula and structural features. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable for determining the exact molecular formula with high precision, as seen in the characterization of related phenanthrene derivatives. mdpi.comsemanticscholar.org PubChem lists a GC-MS spectrum available for this compound, indicating its use in mass spectral analysis. nih.gov

Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV spectroscopy is used to detect the presence of aromatic systems, which are characteristic of phenanthrenes. This compound, as a phenanthrenediol, exhibits characteristic UV absorption maxima. mdpi.comsemanticscholar.org IR spectroscopy is employed to identify key functional groups within the molecule. For phenanthrene derivatives, IR spectra typically show broad absorption bands indicative of hydroxyl groups (around 3200-3400 cm⁻¹) and characteristic absorptions for aromatic rings (e.g., 1600-1450 cm⁻¹). mdpi.comsemanticscholar.org

Quantitative Analytical Approaches in Biological Matrices

The quantitative analysis of this compound in biological matrices, such as plant tissues or potentially in biological fluids if studied for pharmacokinetic purposes, presents unique challenges due to the complexity of the matrix and potentially low concentrations of the analyte. While specific quantitative methods for this compound in biological matrices are not extensively detailed in the provided search results, the general principles and techniques for quantitative analysis of small molecules in complex biological samples are highly relevant.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the method of choice for the accurate and sensitive quantification of small molecules and endogenous compounds in biological matrices. nih.govuab.edunih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Key considerations and approaches in quantitative analysis in biological matrices include:

Sample Preparation: Effective sample preparation is crucial to minimize matrix effects, which can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the analysis. uab.edu

Internal Standards: The use of internal standards, ideally stable isotopically labeled analogs of this compound, is highly recommended for accurate quantification. An internal standard helps account for variations in sample preparation, matrix effects, and instrumental response. In the absence of a stable isotopically labeled internal standard, a structurally similar compound that co-elutes with the analyte can be used. uab.edu

Calibration Curves: Absolute quantification by LC-MS/MS typically requires the preparation of standard curves in a matrix similar to the study samples to ensure comparable matrix effects and extraction efficiencies. uab.edu

Addressing Endogenous Compounds: For endogenous compounds where a truly "blank" matrix (free of the analyte) is unavailable, approaches such as standard addition, background subtraction, surrogate matrix, or surrogate analyte methods are employed. uab.edu

While the specific parameters for quantifying this compound in biological matrices are not available, the application of robust LC-MS/MS methods, coupled with appropriate sample preparation and internal standardization, would be the standard approach for its quantitative determination.

Future Research Directions and Potential Applications

Elucidation of Additional Mechanistic Pathways of Action

While initial studies have shed light on some of Gymnopusin's biological mechanisms, a comprehensive understanding of its molecular targets and pathways remains an active area for future research. For instance, this compound has been shown to exert phytotoxic effects by inducing membrane damage, specifically targeting the tonoplast, an unusual mechanism among phytotoxic agents that warrants further investigation. bidd.groupmdpi.comresearchgate.net Similarly, its vasorelaxant activity in rat aortic rings appears to involve the blockade of L-type voltage-gated Ca²⁺ channels and enhancement of K⁺ channel opening. nih.govresearchgate.net However, the precise signaling pathways and downstream effects involved in these actions, as well as its reported antimicrobial, antiproliferative, antioxidant, and anti-inflammatory properties, require more detailed mechanistic elucidation. nih.govnih.govresearchgate.netuoa.gr Future studies could employ advanced biochemical, cellular, and molecular techniques to identify specific protein interactions, enzyme modulation, or gene expression changes induced by this compound, thereby clarifying its full spectrum of action.

Exploration of Novel Biological Activities

The existing knowledge of this compound's biological activities, including its phytotoxicity, vasorelaxant, cytotoxic, antimicrobial, antiproliferative, antioxidant, and anti-inflammatory effects, provides a foundation for exploring additional therapeutic or agrochemical potentials. nih.govnih.govbidd.groupmdpi.comresearchgate.netresearchgate.netuoa.gr Given that phenanthrenes, as a class of natural products, exhibit a broad range of biological activities such as antiviral, antiallergic, and anxiolytic effects, this compound could possess undiscovered properties within these categories. nih.gov Research could focus on high-throughput screening against a wider array of biological targets, including various pathogens, cancer cell lines, or neurological models, to uncover novel applications. Furthermore, investigating its potential as a selective herbicide, building upon its demonstrated phytotoxicity, could lead to environmentally conscious agricultural solutions. bidd.groupmdpi.com

Development of Chemoenzymatic or Biosynthetic Approaches for Production

The natural abundance and complex structure of this compound present challenges for large-scale production through traditional extraction methods. Future research should prioritize the development of efficient chemoenzymatic or biosynthetic routes for its sustainable and cost-effective synthesis. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has been explored for other natural products and could offer a pathway to this compound production. nih.govwikipedia.org Furthermore, leveraging biotechnological approaches, such as metabolic engineering of its native orchid hosts or heterologous expression in microbial systems, could enable the biosynthesis of this compound. bidd.groupuoa.gr Understanding the complete biosynthetic pathway in orchids, including the enzymes and genetic machinery involved, would be crucial for developing such sustainable production platforms.

Design and Synthesis of Advanced this compound Derivatives with Enhanced Properties

The chemical structure of this compound offers opportunities for medicinal chemistry efforts aimed at designing and synthesizing novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. The synthesis of phenanthrene (B1679779) derivatives is a well-established field, with ongoing research focused on creating new materials with important photophysical and thermal characteristics. Building upon the established synthetic routes for this compound, including the confirmation of its revised structure through synthesis, researchers can explore structural modifications to optimize its biological activities. This could involve altering functional groups, introducing new substituents, or creating hybrid molecules to overcome limitations such as solubility or stability, ultimately leading to compounds with superior pharmacological or agrochemical profiles.

Investigation of Ecological Roles and Interactions in Natural Habitats

This compound's presence in orchids, which are known for their intricate ecological interactions, suggests a significant role in their natural habitats. Future research should investigate the ecological functions of this compound, particularly its role in plant defense against herbivores, pathogens, or competing plant species, given its phytotoxic and antimicrobial activities. nih.govbidd.groupmdpi.comresearchgate.net Studies could explore how this compound mediates interactions within the orchid's microbiome, including its mycorrhizal associations, which are vital for orchid survival. Understanding the environmental triggers for this compound production and its concentration variations in different parts of the plant or at various life stages could provide insights into its adaptive significance. Such ecological investigations would not only enrich fundamental biological knowledge but also potentially reveal new applications for this compound in ecological management or conservation.

Q & A

Q. What experimental methodologies are recommended for isolating Gymnopusin from natural sources?

To isolate this compound, researchers should prioritize bioassay-guided fractionation combined with chromatographic techniques such as HPLC or flash column chromatography. Solvent extraction protocols (e.g., methanol or ethyl acetate) followed by partitioning based on polarity gradients are critical . Confirm purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), ensuring spectral data aligns with published benchmarks .

Q. How can researchers validate the structural identity of this compound when spectral data conflicts with literature?

In cases of conflicting NMR or MS data, cross-validate results using X-ray crystallography (if crystalline) or computational methods like density functional theory (DFT) to compare experimental and simulated spectra. Replicate isolation protocols to rule out contamination or degradation artifacts .

Q. What purification strategies optimize yield and purity of this compound in complex matrices?

Use orthogonal separation techniques: size-exclusion chromatography (SEC) paired with reverse-phase HPLC. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting compounds. Monitor purity at each stage via LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity profiles of this compound across studies?

Conduct dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature, cell lines) to minimize variability. Perform meta-analyses of existing data to identify confounding factors, such as differences in solvent carriers or assay endpoints . Publish negative results to reduce publication bias .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer models?

Combine transcriptomics (RNA-seq) with proteomic profiling (LC-MS/MS) to map signaling pathways. Use CRISPR-Cas9 knockouts of hypothesized targets (e.g., kinases) to confirm functional relevance. Include positive/negative controls and validate findings across multiple cell lines .

Q. How should researchers address low reproducibility in this compound’s in vivo pharmacokinetic data?

Standardize animal models (e.g., C57BL/6 mice) and administration routes (oral vs. intraperitoneal). Use stable isotope-labeled this compound as an internal standard in LC-MS/MS to improve quantification accuracy. Report pharmacokinetic parameters (Cmax, Tmax, AUC) with confidence intervals .

Q. What strategies mitigate interference from matrix effects in this compound quantification during metabolomic studies?

Employ matrix-matched calibration curves and post-column infusion methods to assess ion suppression/enhancement. Use solid-phase extraction (SPE) to remove interfering metabolites. Validate methods per FDA/EMA guidelines for bioanalytical assays .

Methodological Frameworks

Q. How can systematic reviews improve the synthesis of fragmented data on this compound’s ecological roles?

Follow PRISMA guidelines to screen studies across databases (PubMed, Web of Science, Embase). Extract data into a standardized template (e.g., organism, habitat, concentration). Use Cochrane tools to assess bias risk and perform subgroup analyses for habitat-specific effects .

Q. What computational tools are recommended for predicting this compound’s interactions with non-target proteins?

Use molecular docking (AutoDock Vina, Schrödinger) with homology models of proteins. Validate predictions via surface plasmon resonance (SPR) or microscale thermophoresis (MST). Cross-reference results with STRING or KEGG pathway databases .

Q. How should researchers design long-term stability studies for this compound in formulation development?

Conduct accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Monitor degradation products via UPLC-PDA and assess physicochemical properties (e.g., crystallinity via XRD). Include lyophilized samples as comparators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.